M5 Antagonist Potency vs. NAM and PAM
VU6019650 exhibits an IC₅₀ of 36 nM at the human M5 mAChR in functional calcium mobilization assays, representing an 8.3-fold improvement in potency compared to the M5-selective negative allosteric modulator (NAM) ML375 (IC₅₀ = 300 nM) and a 32-fold lower concentration requirement relative to the M5 positive allosteric modulator (PAM) VU0238429 (EC₅₀ = 1.16 µM) [1][2]. This nanomolar orthosteric potency enables VU6019650 to achieve robust receptor occupancy at lower systemic doses, reducing the risk of off-target pharmacology that can emerge at higher compound concentrations [1].
| Evidence Dimension | M5 mAChR Functional Antagonism Potency |
|---|---|
| Target Compound Data | IC₅₀ = 36 nM (human M5, calcium mobilization assay) |
| Comparator Or Baseline | ML375 (M5 NAM): IC₅₀ = 300 nM; VU0238429 (M5 PAM): EC₅₀ = 1.16 µM |
| Quantified Difference | VU6019650 is 8.3× more potent than ML375; 32× more potent (concentration required) than VU0238429 |
| Conditions | Human M5 mAChR expressed in CHO cells; calcium mobilization assay with Fluo-4 AM dye |
Why This Matters
Higher potency at the intended target reduces the compound concentration required for full receptor blockade, minimizing solvent exposure and the probability of non-specific cellular effects in ex vivo and in vivo experiments.
- [1] Garrison, A. T.; Orsi, D. L.; Capstick, R. A.; Whomble, D.; Li, J.; et al. Development of VU6019650: A Potent, Highly Selective, and Systemically Active Orthosteric Antagonist of the M5 Muscarinic Acetylcholine Receptor for the Treatment of Opioid Use Disorder. J. Med. Chem. 2022, 65 (8), 6273-6286. View Source
- [2] Gentry, P. R.; Kokubo, M.; Bridges, T. M.; Kett, N. R.; Harp, J. M.; et al. Discovery of the First M5-Selective and CNS Penetrant Negative Allosteric Modulator (NAM) of a Muscarinic Acetylcholine Receptor: (S)-9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375). ACS Chem. Neurosci. 2013, 4 (12), 1550-1556. View Source
